molecular formula C11H11NO2 B15070204 (6-Methoxyisoquinolin-1-yl)methanol

(6-Methoxyisoquinolin-1-yl)methanol

Cat. No.: B15070204
M. Wt: 189.21 g/mol
InChI Key: BQAUXTLAAMYMNL-UHFFFAOYSA-N
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Description

(6-Methoxyisoquinolin-1-yl)methanol is a chemical compound with the molecular formula C11H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyisoquinolin-1-yl)methanol typically involves the reaction of 6-methoxyisoquinoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyisoquinolin-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (6-Methoxyisoquinolin-1-yl)methanal.

    Reduction: Reduction of the compound can yield (6-Methoxyisoquinolin-1-yl)methane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired substitution.

Major Products Formed

    Oxidation: (6-Methoxyisoquinolin-1-yl)methanal

    Reduction: (6-Methoxyisoquinolin-1-yl)methane

    Substitution: Various substituted isoquinoline derivatives, depending on the substituent introduced.

Scientific Research Applications

(6-Methoxyisoquinolin-1-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Methoxyisoquinolin-1-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxyisoquinolin-1-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

(6-methoxyisoquinolin-1-yl)methanol

InChI

InChI=1S/C11H11NO2/c1-14-9-2-3-10-8(6-9)4-5-12-11(10)7-13/h2-6,13H,7H2,1H3

InChI Key

BQAUXTLAAMYMNL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)CO

Origin of Product

United States

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